3-(2-Iodobenzoyl)estrone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91999-14-3 |
|---|---|
Molecular Formula |
C25H25IO3 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 2-iodobenzoate |
InChI |
InChI=1S/C25H25IO3/c1-25-13-12-18-17-9-7-16(29-24(28)20-4-2-3-5-22(20)26)14-15(17)6-8-19(18)21(25)10-11-23(25)27/h2-5,7,9,14,18-19,21H,6,8,10-13H2,1H3/t18-,19-,21+,25+/m1/s1 |
InChI Key |
MGUISTZCIADYNH-KNPBPUNLSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5I |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5I |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5I |
Synonyms |
3-(2-iodobenzoyl)estrone 3-(2-iodobenzoyl)estrone, 2-(131)I-labeled |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Iodobenzoyl Estrone and Analogues
Radiochemical Synthesis and Isotopic Labeling Techniques for 3-(2-[¹²³I/¹²⁵I/¹³¹I]Iodobenzoyl)estrone
Procedures for ¹³¹I Incorporation
The synthesis of radiolabeled 3-(2-Iodobenzoyl)estrone, specifically 3-(2-[¹³¹I]iodobenzoyl)estrone, is achieved through radioiodination reactions. The primary method involves a halogen exchange reaction on a suitable precursor. A common and effective strategy is the bromine-iodine exchange on the corresponding 3-(2-bromobenzoyl)estrone precursor. nih.gov This process is a form of nucleophilic substitution where the radioactive iodide ion replaces the bromine atom on the aromatic ring of the benzoyl group.
General radioiodination techniques can be broadly categorized as electrophilic and nucleophilic methods. researchgate.net Electrophilic iodination is frequently used for aromatic systems and involves the oxidation of radioiodide (I⁻) to an electrophilic species (like I⁺), which then attacks the electron-rich aromatic ring. researchgate.netresearchgate.net Oxidizing agents such as Chloramine-T are often employed to generate the reactive electrophilic iodine species. researchgate.net Another approach is the use of ICl, which is a stronger iodinating agent than molecular iodine (I₂) and can lead to higher radiochemical yields. researchgate.net
For compounds like this compound, precursor molecules such as tributylstannyl derivatives can also be used. Iododestannylation reactions, where a trialkyltin group is replaced by iodine, are known to produce high yields. researchgate.net The stability of the final product is a key consideration; attaching the radioiodine to an aromatic ring, as in the benzoyl group, results in a more stable carbon-iodine bond compared to an aliphatic one, reducing the likelihood of in vivo deiodination. researchgate.net Following the incorporation of ¹³¹I, purification is essential to separate the radiolabeled product from unreacted precursors and byproducts. Preparative high-performance liquid chromatography (HPLC) is a standard method for isolating the final, pure radiopharmaceutical. nih.gov
Radiochemical Yield Optimization and Specific Activity Considerations
The efficiency of the radiolabeling process is quantified by the radiochemical yield, which is the percentage of the initial radioactivity that is successfully incorporated into the desired product. For 3-(2-[¹³¹I]iodobenzoyl)estrone prepared via bromine-iodine exchange, isolated radiochemical yields have been reported to be greater than 70% after purification by preparative HPLC. nih.gov Optimization of this yield involves carefully controlling reaction conditions such as temperature, reaction time, and the concentration of reactants and catalysts. researchgate.net For instance, in copper(I)-assisted radioiodination reactions, optimizing the concentration of the cuprous salt is critical for achieving high labeling yields. researchgate.net
Specific activity (As) is a critical parameter for radiopharmaceuticals, representing the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/μg). wikipedia.orgnih.gov High specific activity is crucial for receptor-based imaging agents, as it allows for the administration of a sufficient radioactive dose for detection without administering a mass large enough to cause pharmacological effects or saturate the target receptors. nih.gov For 3-(2-[¹³¹I]iodobenzoyl)estrone, specific activities exceeding 200 Ci/mmol have been achieved. nih.gov
Achieving high specific activity requires minimizing contamination with the non-radioactive ("cold") version of the compound. This is often accomplished through "no-carrier-added" synthesis methods, where extraneous, non-radioactive iodine is excluded from the reaction. researchgate.net The accurate determination of specific activity involves quantifying both the radioactivity of the sample and the total mass of the labeled compound. nih.gov This mass is typically determined using a sensitive analytical method like HPLC with UV detection, by comparing the product's response to a standard curve generated from known concentrations of the non-radioactive compound. nih.gov
| Parameter | Reported Value | Reference |
|---|---|---|
| Radiochemical Yield (Isolated) | > 70% | nih.gov |
| Specific Activity | > 200 Ci/mmol | nih.gov |
Derivatization Strategies for Analytical Enhancement and Structural Modification
Derivatization, the process of chemically modifying a compound to produce a new compound with properties better suited for a specific application, is a key strategy for both improving the analytical detection of estrone (B1671321) and its analogues and for modifying their biological activity through structural changes.
Analytical Enhancement
In analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often necessary for the sensitive and specific quantification of low-abundance steroids like estrone. nih.govfarmaciajournal.com Undervivatized estrogens ionize inefficiently, leading to poor sensitivity. nih.gov Derivatization improves analysis by introducing a readily ionizable or permanently charged group, which enhances ionization efficiency and, consequently, detection limits. nih.govacs.org
Several reagents are used for the derivatization of the phenolic hydroxyl group present in estrogens:
Dansyl chloride is a common derivatizing agent that improves sensitivity. However, a drawback is that the product ions generated during MS/MS often originate from the derivative tag itself, which can impede the specific identification of isobaric estrogen metabolites that produce identical fragments. nih.gov
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) offers an advantage by producing derivatives with compound-specific product ions. nih.govresearchgate.net For example, the FMP derivatives of estrone (E1) and estradiol (B170435) (E2) yield specific transitions (m/z 362→238 for E1 and m/z 364→128 for E2), allowing for unambiguous quantification even at low levels. nih.govresearchgate.net This method has achieved limits of quantitation (LOQ) as low as 0.2 pg on-column. nih.govresearchgate.net
1-(2,4-Dinitro-5-fluorophenyl)-4-methylpiperazine (MPPZ) has been used to create derivatives that show minimal degradation and allow for the detection of estrone in plasma samples as small as 0.5 mL. nih.gov
These strategies significantly lower the detection limits compared to methods using underivatized steroids. nih.gov
| Method | Derivatizing Agent | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|
| LC-MS/MS | None (Underivatized) | 15 pg/mL (E1) | nih.gov |
| LC-MS/MS | MPPZ | 0.43–2.17 pg on column | nih.gov |
| LC-MS/MS | FMP-TS | 0.2 pg on-column | nih.govresearchgate.net |
Structural Modification
The steroidal structure of estrone is a versatile scaffold for chemical modifications aimed at altering its biological properties. The 3-(2-Iodobenzoyl) group is itself a structural modification at the 3-hydroxyl position of the estrone core. Further modifications can be made to create novel compounds with different receptor binding affinities or pharmacological effects. nih.gov
Strategies for structural modification include:
Core Modification and Dimerization: The estrone core can be chemically altered, for example, to create D-secoestrone derivatives or introduce azide (B81097) groups. nih.gov These modified monomers can then be linked together, for instance, via a Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form steroidal heterodimers. nih.gov Such dimers have been investigated for their potential as antiproliferative agents, with some showing activity against various cancer cell lines. nih.gov
C-Ring Modification: Introducing functional groups onto the C-ring of the estrone skeleton is another strategy to develop derivatives with novel activities. C-ring oxidized estrone derivatives, such as 9α-hydroxyestrone acetate, have been synthesized and evaluated for cytotoxic effects. uc.pt These modifications can alter the molecule's affinity for estrogen receptors, potentially leading to compounds with selective estrogen receptor modulator (SERM) properties or devoid of estrogenic action. uc.pt
Substitution at Various Positions: The binding affinity of estrogenic compounds for estrogen receptor subtypes (ERα and ERβ) is highly dependent on their structure. nih.gov Modifications at the D-ring, such as the introduction of a 16α-hydroxyl group (to form estriol), can create a preferential binding affinity for ERβ over ERα. nih.gov Conversely, estrone itself shows a preferential affinity for ERα. nih.gov These structure-activity relationships guide the rational design of receptor-selective ligands. nih.gov The common synthetic preparation of estradiol involves the reduction of the 17-ketone group of estrone. google.com
These structural modifications are crucial in the development of new therapeutic agents and chemical probes to study the mechanisms of hormone action. uc.pt
Spectroscopic and Chromatographic Characterization of 3 2 Iodobenzoyl Estrone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the carbon-hydrogen framework of a molecule. For 3-(2-Iodobenzoyl)estrone, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm its structure.
The ¹H (proton) NMR spectrum of this compound would be expected to display a combination of signals corresponding to the steroidal backbone of estrone (B1671321) and the 2-iodobenzoyl group. The aromatic region would be particularly informative, showing signals for the protons on the A-ring of the estrone core and the four protons of the 2-iodobenzoyl substituent. The chemical shifts and coupling patterns of these aromatic protons would be crucial for confirming the substitution pattern. The aliphatic region would contain a complex series of signals from the B, C, and D rings of the steroid. The characteristic singlet for the C-18 methyl group would also be present.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all carbon atoms in the molecule. The carbonyl carbons of the ester and the C-17 ketone would appear at the downfield end of the spectrum. The aromatic carbons of both the estrone A-ring and the iodobenzoyl group would resonate in the typical aromatic region. The numerous aliphatic carbons of the steroid skeleton would be found in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (A-ring) | 6.8 - 7.3 | m |
| Aromatic (Iodobenzoyl) | 7.2 - 8.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| C=O (Ketone, C-17) | > 200 |
| Aromatic (A-ring & Iodobenzoyl) | 110 - 150 |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the steroid rings and the iodobenzoyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the ester linkage between the C-3 position of the estrone and the carbonyl carbon of the 2-iodobenzoyl group by showing a correlation between the protons on the estrone's A-ring and the ester carbonyl carbon.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Various ionization techniques and instrumental setups can be used.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and large molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion ([M+H]⁺). This would allow for the confirmation of the molecular weight of the compound.
For GC-MS analysis, the compound would likely need to be derivatized to increase its volatility. Chemical Ionization (CI) is a softer ionization technique than electron ionization (EI) and typically results in less fragmentation, showing a clear molecular ion or a protonated molecular ion. This would be useful for confirming the molecular weight.
LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. hmdb.ca This technique is highly sensitive and specific. hmdb.ca An LC method would first be developed to separate this compound from any impurities. In the tandem mass spectrometer, the molecular ion would be selected and then fragmented to produce a characteristic fragmentation pattern. This pattern would serve as a fingerprint for the compound and could be used for its highly specific detection and quantification in complex mixtures. The fragmentation would likely involve the cleavage of the ester bond, generating fragment ions corresponding to the estrone and the 2-iodobenzoyl moieties.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 501.08 |
| GC-MS (CI) | [M+H]⁺ | 501.08 |
| LC-MS/MS | Parent Ion: [M+H]⁺ | 501.08 |
Advanced Chromatographic Separation and Purification Methodologies
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation, purification, and purity assessment of synthetic compounds like this compound. The successful use of preparative HPLC has been documented for the purification of the radiolabeled analog, 3-(2-[¹³¹I]iodobenzoyl)estrone, demonstrating its efficacy in isolating the target molecule from reaction precursors and byproducts. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of steroids and their derivatives. In a typical setup, a nonpolar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, which is more nonpolar than its precursor estrone due to the addition of the iodobenzoyl group, it would be expected to have a longer retention time under reversed-phase conditions.
Method development involves optimizing parameters such as the column type, mobile phase composition (isocratic or gradient elution), flow rate, and detector wavelength to achieve optimal separation and resolution. nih.govnih.gov Purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. nih.gov
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 nih.gov |
|---|---|---|---|
| Stationary Phase (Column) | C18 | C8 | Phenyl |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) | Acetonitrile / Water (Gradient) | Methanol / Water with 0.1% NH₄OH (Gradient) |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.250 mL/min |
| Detection | UV at 280 nm | UV at 230 nm | Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, screening for the presence of target compounds, and determining appropriate conditions for larger-scale purification by column chromatography. researchgate.net In the synthesis of this compound from estrone, TLC is an ideal tool to qualitatively track the conversion.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. Because this compound is less polar than the starting material estrone (which has a free phenolic hydroxyl group), it will travel further up the plate, resulting in a higher retention factor (Rf) value.
By comparing the spots of the reaction mixture over time to spots of the starting material and a purified product standard, a chemist can visually assess the consumption of the reactant and the formation of the product. Visualization is typically achieved by exposing the plate to ultraviolet (UV) light, as the aromatic rings in the steroid and benzoyl groups allow the compounds to appear as dark spots on a fluorescent background. This allows for a quick and efficient way to determine if a reaction is complete. nih.govresearchgate.net
Other Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)
Beyond mass spectrometry, other spectroscopic techniques are essential for the complete structural elucidation of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The synthesis of this compound from estrone involves the conversion of a phenolic hydroxyl group (-OH) into an ester. This transformation is readily observable in the IR spectrum. The spectrum of the starting material, estrone, would show a characteristic broad absorption band for the O-H stretch (typically around 3200-3400 cm⁻¹) and a sharp peak for the C-17 ketone carbonyl (C=O) stretch (around 1740 cm⁻¹). In the product, this compound, the broad O-H band would be absent, and a new, strong absorption band corresponding to the ester carbonyl stretch would appear (typically around 1735-1750 cm⁻¹). Additional characteristic peaks would include those for aromatic C=C stretching and the C-I bond. The existence of an evaluated IR spectrum for the closely related "Estrone-3-o-iodobenzoate" confirms its utility in characterizing this class of compounds. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The parent compound, estrone, has a phenolic aromatic ring that acts as a chromophore, exhibiting a maximum absorption (λmax) at approximately 280 nm. nih.gov The attachment of the 2-iodobenzoyl group at the 3-position extends the conjugated π-system of the molecule. This extension of conjugation is expected to cause a bathochromic shift (a shift to a longer wavelength) in the λmax and potentially an increase in the molar absorptivity. This shift in the absorption spectrum serves as strong evidence for the successful coupling of the benzoyl moiety to the estrone core and is a key parameter in the compound's characterization. nih.gov
| Technique | Parameter | Expected Observation | Structural Information Provided |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Ester C=O Stretch | ~1735-1750 cm⁻¹ (Strong) | Confirms presence of the benzoyl ester group. |
| Ketone C=O Stretch | ~1740 cm⁻¹ (Strong) | Confirms presence of the C-17 ketone from the estrone backbone. | |
| Phenolic O-H Stretch | Absent (present in estrone precursor at ~3200-3400 cm⁻¹) | Confirms reaction at the 3-hydroxyl position. | |
| UV-Vis Spectroscopy | λmax | > 280 nm | Indicates extended conjugation due to the addition of the benzoyl group to the estrone chromophore. nih.gov |
Ligand Receptor Interaction Studies of 3 2 Iodobenzoyl Estrone
Estrogen Receptor (ER) Binding Affinity and Selectivity Profiling
The initial characterization of a potential endocrine-active compound involves determining its binding affinity and selectivity for its target receptors. For 3-(2-Iodobenzoyl)estrone, this involves assessing its ability to bind to the different subtypes of the estrogen receptor (ER), primarily ERα and ERβ. wikipedia.org
In Vitro Competitive Radioligand Binding Assays (e.g., ERα, ERβ)
In vitro competitive radioligand binding assays are a standard method for quantifying the affinity of a test compound for a receptor. nih.gov This technique measures the ability of a non-labeled compound (the competitor) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. oecd.org In the context of estrogen receptors, the assay typically utilizes [³H]-17β-estradiol as the radiolabeled ligand and a source of human recombinant estrogen receptors, such as ERα or ERβ. oecd.orgoecd.org
The assay involves incubating the receptor, the radiolabeled estradiol (B170435), and varying concentrations of the test chemical, such as this compound. plos.orgnih.gov Chemicals with a higher affinity for the estrogen receptor will be more effective at competing with and displacing the [³H]-17β-estradiol from the receptor's binding site. oecd.org This competition is measured by quantifying the amount of bound radioactivity. The concentration of the test chemical that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value (half-maximal inhibitory concentration). nih.gov
Determination of Relative Binding Affinities and Dissociation Constants (Kd)
The IC50 value obtained from the competitive binding assay is used to calculate the Relative Binding Affinity (RBA). The RBA compares the test compound's binding affinity to that of the endogenous ligand, 17β-estradiol, which is assigned a standard RBA of 100%. nih.govnih.gov
Research on the radioiodinated form of this compound, specifically 3-(2-[¹³¹I]iodobenzoyl)estrone, has estimated its relative binding affinity for the estrogen receptor. nih.gov The study found that this compound has an RBA of 1.7% compared to estradiol (100%). nih.gov This indicates a significantly lower affinity for the estrogen receptor than the primary endogenous estrogen. For comparison, the parent compound, estrone (B1671321), has a reported RBA of approximately 4.0% for ERα and 3.5% for ERβ, relative to estradiol. wikipedia.org
The dissociation constant (Kd) is another critical measure of binding affinity, representing the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. nih.gov A lower Kd value signifies a higher binding affinity. While a specific Kd value for this compound is not prominently reported, it can be inferred from the RBA that its Kd would be substantially higher than that of estradiol, which typically has Kd values in the picomolar range for ERα and ERβ. nih.gov
| Compound | Relative Binding Affinity (RBA) (%) | Reference |
|---|---|---|
| 17β-Estradiol | 100 | nih.gov |
| This compound | 1.7 | nih.gov |
| Estrone | ~3.5 - 4.0 | wikipedia.org |
Molecular Modeling and Computational Approaches to Ligand-Receptor Interaction
Computational techniques provide powerful tools for understanding, at a molecular level, how a ligand like this compound interacts with its receptor. nih.gov These methods complement experimental data by offering detailed insights into the binding mode, stability, and structural determinants of affinity. nih.govplos.org
Ligand Docking Simulations and Binding Site Analysis
Ligand docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. plos.orgnih.gov For estrogen receptor ligands, docking simulations place the compound into the three-dimensional structure of the ER's ligand-binding domain (LBD). plos.orgresearchgate.net
In a typical docking study for an estrogenic compound, the analysis would focus on key interactions within the LBD. The phenolic hydroxyl group of steroidal estrogens is crucial, forming hydrogen bonds with specific amino acid residues like Glutamic acid (Glu353) and Arginine (Arg394) in ERα, which anchor the ligand in the binding pocket. plos.orgmdpi.com The steroidal backbone engages in hydrophobic interactions with surrounding residues. frontiersin.org For this compound, docking simulations would predict the orientation of the bulky 2-iodobenzoyl group at the C3 position and analyze how this modification influences the fit and interactions within the binding pocket compared to estrone or estradiol. The size and position of this group could introduce steric hindrance or new interactions that ultimately affect binding affinity. plos.org
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-receptor complex over time. nih.gov While docking provides a static snapshot of the interaction, MD simulations reveal the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.govbiorxiv.org An MD simulation of the this compound-ER complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. frontiersin.orgnih.gov QSAR models are developed by creating a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., size, shape, electronic properties) to its experimentally determined activity, such as receptor binding affinity. nih.govexcli.de
To develop a QSAR model for estrogen receptor binders, a large dataset of compounds with known RBAs is used. nih.gov Although specific QSAR studies including this compound are not documented, a robust QSAR model could be used to predict its binding affinity based on its calculated molecular descriptors. frontiersin.org The model would analyze features like the molecule's hydrophobicity (MlogP) and the presence of hydrogen bond donors/acceptors (e.g., the aromatic hydroxyl group) to estimate its affinity. vegahub.eu Such models are valuable for screening new or untested chemicals for potential endocrine activity and for prioritizing them for experimental testing. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound and Analogues
The exploration of the structure-activity relationships (SAR) of this compound and its analogues provides crucial insights into the molecular features that govern its interaction with estrogen receptors (ERs). These investigations typically involve systematic modifications of different parts of the molecule—namely, the iodobenzoyl moiety and the steroidal backbone—and assessing the resultant effects on receptor binding affinity.
Impact of Iodobenzoyl Moiety Modifications on Receptor Binding
The 3-(2-Iodobenzoyl) group is a key determinant of the compound's biological activity. While direct SAR studies on a wide range of analogues of this compound with modifications to the iodobenzoyl portion are not extensively documented in publicly available literature, principles from related classes of compounds can be used to infer the potential impact of such changes. The introduction of a substituent at the 3-position of the estrone A-ring generally influences binding affinity.
Research on other halogenated estrone derivatives has shown that the nature and position of the halogen on the aromatic A-ring can significantly affect biological activity. For instance, halogenation at the C-2 and C-4 positions of the estrone core has been a strategy to modulate the inhibitory potential of these derivatives on enzymes involved in estrogen biosynthesis. However, this pertains to direct substitution on the steroid's A-ring rather than on a 3-O-benzoyl group.
In the broader context of ER ligands, the electronic properties and steric bulk of substituents on a phenyl ring can influence binding. For this compound, the iodine atom at the ortho position of the benzoyl group introduces specific steric and electronic features. It is plausible that altering the position of the iodine to the meta or para positions would change the spatial arrangement of the benzoyl group relative to the steroid and could impact how the ligand fits into the ligand-binding pocket of the ER. Similarly, replacing iodine with other halogens (e.g., bromine, chlorine, or fluorine) would alter the size, lipophilicity, and electronic nature of the substituent, likely leading to variations in receptor affinity. For example, in other series of compounds, a change from iodine to chlorine has been shown to alter binding affinity for receptors. oup.com
The benzoyl linker itself is another point of potential modification. Changes to this ester linkage could affect the compound's stability and its orientation within the receptor.
Steroid Backbone Modifications and Their Influence on Binding Affinity
Modifications to the steroidal backbone of this compound have a profound effect on its binding affinity for the estrogen receptor. One of the most direct comparisons is with its corresponding estradiol analogue, 3-(2-Iodobenzoyl)estradiol. The primary difference between these two compounds is the functional group at the C-17 position of the D-ring: estrone possesses a ketone, while estradiol has a 17β-hydroxyl group.
Studies have shown that this compound has a relative binding affinity (RBA) for the estrogen receptor that is approximately half that of 3-(2-Iodobenzoyl)estradiol. Current time information in Bangalore, IN. Specifically, the RBA of the estrone derivative was reported as 1.7% compared to estradiol (100%), while the estradiol analogue had an RBA of 3.5%. Current time information in Bangalore, IN. This finding is consistent with the general principle of estrogen-receptor interactions, where the 17β-hydroxyl group of estradiol often forms a crucial hydrogen bond with the receptor's ligand-binding domain, leading to higher affinity compared to the 17-keto group of estrone. mdpi.com
Other modifications to the steroid backbone, while not reported specifically for the 3-(2-Iodobenzoyl) scaffold, have been extensively studied for other estrone and estradiol derivatives and provide valuable insights. For example:
Modifications at C-11: Introduction of substituents at the 11β-position can significantly impact receptor affinity and functional activity, with the size of the substituent often determining whether the compound acts as an agonist or antagonist. frontiersin.org
Modifications at C-16: Substitutions at the C-16 position have been explored to develop compounds with altered biological profiles, including some with antiproliferative effects. academie-sciences.fr
These examples highlight the sensitivity of the estrogen receptor to the three-dimensional structure of the steroidal ligand. Any modification to the backbone of this compound would be expected to modulate its fit within the ligand-binding pocket and, consequently, its binding affinity.
The following table summarizes the known relative binding affinities for this compound and a key analogue.
| Compound | Steroid Backbone | Modification at C-17 | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Reference |
|---|---|---|---|---|
| This compound | Estrone | Ketone | 1.7 | Current time information in Bangalore, IN. |
| 3-(2-Iodobenzoyl)estradiol | Estradiol | β-Hydroxyl | 3.5 | Current time information in Bangalore, IN. |
Mechanistic Biological Investigations of 3 2 Iodobenzoyl Estrone in Preclinical Research Models
Evaluation of Estrogenic Agonist and Antagonist Properties in Cellular Systems
The estrogenic potential of a compound is fundamentally assessed by its ability to bind to estrogen receptors (ERs) and subsequently elicit a biological response, either mimicking (agonist) or blocking (antagonist) the effects of natural estrogens like estradiol (B170435).
Research into the estrogenic properties of 3-(2-Iodobenzoyl)estrone has included assessments of its binding affinity for the estrogen receptor. In a study by Brandau, Eisenhut, and Taylor, the relative binding affinity of this compound for the estrogen receptor was determined. nih.gov The compound exhibited a relative binding affinity of 1.7% compared to estradiol, which was set at 100%. nih.gov This suggests that this compound has a significantly lower affinity for the estrogen receptor than the primary endogenous estrogen, estradiol. nih.gov A related compound, 3-(2-[131I]iodobenzoyl)estradiol-17β, showed a slightly higher relative binding affinity of 3.5%. nih.gov
Table 1: Relative Binding Affinities to the Estrogen Receptor
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |
|---|---|
| Estradiol | 100 |
| This compound | 1.7 nih.gov |
| 3-(2-Iodobenzoyl)estradiol-17β | 3.5 nih.gov |
| 17β-(2-Iodobenzoyl)-estradiol | 0.05 nih.gov |
This table is interactive. You can sort and filter the data.
Gene expression profiling in estrogen receptor-expressing cell lines, such as the MCF-7 breast cancer cell line, is a common method to understand the molecular mechanisms of estrogenic compounds. nih.govmedsci.org This technique allows for the identification of estrogen-responsive genes and pathways that are modulated by the compound . nih.gov
However, a review of the available scientific literature did not yield specific studies on the gene expression profiling of cells treated with this compound.
The balance between cellular proliferation and apoptosis (programmed cell death) is critical in normal tissue homeostasis and is often dysregulated in diseases like cancer. nih.govcansa.org.za Estrogenic compounds can influence these processes. bjournal.orgnih.gov Assays to measure proliferation (e.g., MTT assay, crystal violet staining) and apoptosis (e.g., TUNEL assay, caspase activity assays) are standard in preclinical evaluations. cansa.org.zanih.govpromega.ca
Specific data from cellular proliferation or apoptosis studies conducted on cell lines cultured with this compound are not available in the reviewed scientific literature.
Radioligand Applications in Receptor Imaging Research
Following an extensive review of scientific literature, it has been determined that there is a notable absence of specific preclinical research data for the compound this compound in the public domain. Searches for in vivo receptor occupancy studies, preclinical distribution kinetics in target tissues such as mammary glands, and ex vivo autoradiography or scintillation counting results specifically involving this compound did not yield any detailed experimental findings.
Scientific research in the field of estrogen receptor (ER) imaging has led to the development and extensive investigation of various other radiolabeled estrogen derivatives. Compounds such as 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES) have been subjects of numerous preclinical and clinical studies, and are well-documented in scientific literature. These studies provide a framework for the types of investigations that would be necessary to characterize a novel radioligand.
The typical preclinical evaluation of a potential estrogen receptor radioligand would involve the following stages, for which no specific data for this compound could be located:
In Vivo Receptor Occupancy Studies in Animal Models
In vivo receptor occupancy studies are crucial for determining the extent to which a drug or radioligand binds to its target receptor in a living organism. These studies typically involve administering the radiolabeled compound to animal models, often rodents or non-human primates, and then measuring the amount of radioactivity in tissues known to express the target receptor. This allows researchers to understand the dose-dependent binding of the compound and its competition with endogenous or exogenous ligands.
Preclinical Distribution and Retention Kinetics in Target Tissues (e.g., mammary tissue in animal models)
Biodistribution studies are performed to understand how a radiolabeled compound is absorbed, distributed, metabolized, and excreted by the body. For an estrogen receptor ligand, particular attention would be paid to its uptake and retention in ER-positive tissues like the uterus, ovaries, and mammary glands. The kinetics of this process—how quickly the compound reaches and clears from these tissues—are critical for determining its suitability as an imaging agent.
Ex Vivo Autoradiography and Scintillation Counting in Animal Tissues
Following in vivo administration of the radioligand, ex vivo techniques provide a more detailed analysis of its distribution at the tissue and cellular level.
Autoradiography: Tissues of interest are excised, sectioned, and placed in contact with photographic film or a phosphor imaging screen. The radiation emitted from the radioligand creates an image, revealing the precise location of the compound within the tissue architecture.
Scintillation Counting: This quantitative technique involves dissolving or homogenizing tissue samples and measuring the amount of radioactivity using a scintillation counter. This provides precise data on the concentration of the radioligand in different organs and tissues.
While the methodologies for these investigations are well-established, the specific application and resulting data for this compound are not available in the reviewed scientific literature. Therefore, the detailed research findings and data tables requested for this specific compound cannot be provided.
Future Directions and Advanced Research Perspectives for 3 2 Iodobenzoyl Estrone Analogues
Design and Synthesis of Next-Generation Radiolabeled Probes for Advanced Molecular Imaging Modalities
The development of radiolabeled ligands targeting the estrogen receptor (ER) is crucial for the non-invasive characterization of ER-positive tumors using techniques like Positron Emission Tomography (PET). nih.govfrontiersin.org While 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES) is an FDA-approved PET imaging agent, its high retention in the liver can obscure metastases in that organ, driving the search for alternative tracers. nih.govmdpi.com Analogues of 3-(2-Iodobenzoyl)estrone represent a promising class of compounds for creating next-generation probes.
Early studies involved the synthesis of 3-(2-[¹³¹I]iodobenzoyl)estrone, which was prepared with a specific activity greater than 200 Ci/mmol. nih.gov However, when evaluated in tumor-bearing rats, it exhibited rapid clearance through the kidneys and poor accumulation in target tissues, limiting its utility as an imaging agent. nih.gov This finding underscores the critical challenge in probe design: balancing high binding affinity with favorable pharmacokinetics.
Future design strategies for analogues will likely focus on several key areas:
Choice of Radionuclide: While ¹³¹I was used in early studies, modern PET imaging overwhelmingly favors fluorine-18 (B77423) (¹⁸F) due to its convenient half-life (109.8 min) and low positron energy, which allows for high-resolution images. nih.govmdpi.com Other isotopes such as technetium-99m (⁹⁹mTc) for SPECT imaging are also considered. nih.gov
Synthesis and Labeling Chemistry: Advanced synthesis techniques are being employed to create novel probes. The use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient labeling of estradiol (B170435) derivatives under mild conditions. mdpi.com This approach is suitable for automation, which is a requirement for the reproducible and safe preparation of PET radiopharmaceuticals under Good Manufacturing Practice (GMP) conditions. mdpi.com
Structural Modifications: To improve tumor uptake and reduce non-specific binding, researchers are exploring nonsteroidal scaffolds and modifications to the estradiol core. acs.org Introducing different linkers or hydrophilic moieties, such as glycosyl groups, can alter the lipophilicity of the tracer, potentially leading to faster clearance from non-target organs like the liver. nih.gov The goal is to develop probes that not only accurately detect ER expression but also provide clear images of metastatic lesions throughout the body. acs.orgbohrium.com
| Probe Name/Class | Radionuclide | Key Feature/Finding | Reference |
|---|---|---|---|
| This compound | ¹³¹I | Synthesized with high specific activity but showed poor accumulation in target tissues. | nih.gov |
| 16α-Fluoroestradiol (FES) | ¹⁸F | FDA-approved for PET imaging of ER+ breast cancer; has limitations due to high liver uptake. | nih.govmdpi.com |
| [¹⁸F]F-FEET | ¹⁸F | An estradiol derivative synthesized via click chemistry using an automated module. | mdpi.com |
| ¹⁸F-TA-Glyco-EE | ¹⁸F | A less hydrophilic ethinyl estradiol derivative showing fast hepatobiliary clearance in mice. | nih.gov |
| Nonsteroidal Tetrahydropyridinyl Indole Probes | ¹⁸F | Designed to offer better specificity and metabolic characteristics than steroidal probes. | acs.org |
Exploration of Novel Derivatization Strategies for Enhanced Specificity and Detection in Analytical Sciences
The accurate quantification of estrogens and their metabolites in biological samples like plasma and serum is analytically challenging due to their very low circulating concentrations, often in the picogram per milliliter range. nih.govnih.gov Immunoassays frequently lack the specificity required at these low levels, while direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is hampered by the poor ionization efficiency of the native steroid molecules. nih.govilo.org Chemical derivatization, which involves modifying a functional group on the analyte, is a powerful strategy to overcome these limitations.
Future research on analogues of this compound will benefit from advanced derivatization strategies that enhance detection sensitivity and specificity. The phenolic hydroxyl group at the C3 position of the estrone (B1671321) core is a prime target for such modifications. acs.org Novel derivatization reagents have been developed to introduce permanently charged or easily ionizable moieties, significantly improving performance in electrospray ionization (ESI) mass spectrometry.
Key derivatization approaches include:
Pyridinium Ethers: Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) react with the phenolic hydroxyl group to form a charged methylpyridinium ether. nih.govilo.org This method generates analyte-specific precursor and product ions, which improves the specificity of detection compared to reagents like dansyl chloride, where the product ion often originates from the derivative moiety itself. nih.govilo.org
Sulfonyl Chlorides: A variety of sulfonyl chloride reagents have been investigated. While dansyl chloride is common, it can lead to non-specific product ions. nih.govnih.gov Newer reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) and 3-methyl-8-quinolinesulfonyl chloride (MQSCl) have been shown to provide high sensitivity and analyte-specific fragmentation, allowing for more confident quantification. nih.govacs.org
Piperazine Derivatives: The use of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ), followed by quaternization with methyl iodide, creates a permanently charged derivative (MPPZ). nih.gov This strategy has been successfully applied to the simultaneous analysis of a panel of parent estrogens and their metabolites. nih.gov
Electrochemical Derivatization: A novel approach uses thianthrene (B1682798) (TT), which can be oxidized to a radical cation electrochemically, to derivatize estrogens. acs.org This method shows high online derivatization efficiency suitable for mass spectrometry imaging. acs.org
The application of these advanced derivatization techniques to this compound analogues could enable highly sensitive and specific quantification in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies.
| Reagent | Abbreviation | Mechanism/Advantage | Reference |
|---|---|---|---|
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | Forms a charged methylpyridinium ether; generates analyte-specific product ions. | nih.govilo.org |
| 1,2-dimethylimidazole-5-sulfonyl chloride | DMIS | Enables monitoring of analyte-specific confirmatory mass transitions with high sensitivity. | acs.org |
| 3-methyl-8-quinolinesulfonyl chloride | MQSCl | Demonstrated the highest sensitivity among five tested sulfonyl chloride reagents in one study. | nih.gov |
| 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | PPZ / MPPZ | Creates a permanently charged derivative, enabling quantification of a panel of estrogens and metabolites. | nih.gov |
| Thianthrene | TT | Enables online charge-generation via electrochemical oxidation; suitable for MS imaging. | acs.org |
Mechanistic Elucidation of Ligand-Induced Estrogen Receptor Conformations and Co-regulator Interactions
The biological activity of estrogenic compounds is mediated through their binding to estrogen receptors α (ERα) and β (ERβ), which are ligand-activated transcription factors. wikipedia.org Ligand binding to the receptor's ligand-binding domain (LBD) induces specific conformational changes that are critical for subsequent interactions with co-regulator proteins (co-activators or co-repressors), ultimately dictating the transcriptional response. nih.govnih.gov A key goal for future research on this compound analogues is to elucidate precisely how their structures influence ER conformation and co-regulator recruitment.
The binding affinity of this compound for the estrogen receptor has been estimated at 1.7% relative to estradiol (100%). nih.gov This lower affinity suggests that the bulky iodobenzoyl group at the C3 position likely alters the interaction with the LBD. Even subtle changes in how a ligand sits (B43327) within the binding pocket can perturb the receptor's surface, particularly the ligand-dependent activation function-2 (AF-2) domain. embopress.org This surface is responsible for recruiting co-activators, many of which contain a conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid) that docks onto the AF-2 surface. nih.gov
Advanced techniques can be used to probe these ligand-specific effects:
Site-Directed Spin Labeling (SDSL): By incorporating a nitroxide spin-label at specific sites in the ER-LBD, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to monitor ligand-induced changes in the local protein environment, providing direct evidence of distinct receptor conformations stabilized by different ligands. nih.gov
Coregulator Interaction Assays: High-throughput assays, such as the Microarray Assay for Real-time Coregulator-Nuclear Receptor Interaction (MARCoNI), can profile the interaction of a ligand-bound receptor with a large library of co-regulator peptides. embopress.orgd-nb.info This generates a "structural fingerprint" of the AF-2 surface, revealing how different analogues of this compound might selectively recruit specific co-regulators.
Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution snapshots of the ER-LBD bound to different ligands, revealing atomic-level details of the interactions that stabilize agonist versus antagonist conformations.
Understanding these mechanisms is crucial, as they could explain how different analogues might act as full agonists, partial agonists (Selective Estrogen Receptor Modulators, or SERMs), or pure antagonists. nih.gov This knowledge is fundamental to designing new compounds with specific, desired therapeutic profiles.
Integration of this compound Research into Systems Biology and Multi-Omics Approaches in Steroid Metabolism Studies
Multi-omics studies can reveal the broader consequences of ER modulation by a specific ligand. For example, treating cancer cells with an estrogen analogue and subsequently analyzing changes in the transcriptome (all RNA transcripts) and metabolome (all metabolites) can identify the specific signaling pathways and metabolic processes that are altered. nih.gov An integrated analysis of these datasets can uncover key gene-metabolite interaction networks that drive the cellular response, such as a shift in energy metabolism or the regulation of cell proliferation. nih.gov
This approach can be applied to:
Characterize Therapeutic Effects: In breast cancer research, multi-omics profiling has been used to stratify tumors and identify novel therapeutic targets. nih.gov Studying how novel estrogen analogues affect these complex molecular signatures can help predict their efficacy and potential resistance mechanisms.
Uncover Novel Biological Roles: By examining global changes in gene expression and metabolite levels, researchers may uncover previously unknown functions of estrogen signaling pathways modulated by specific ligands. For instance, integrated omics studies in liver cancer cells have shown that estrogens can suppress cancer cell growth by altering energy metabolism, including glycolysis and oxidative phosphorylation. nih.gov
Identify Biomarkers: A multi-omics approach can help identify unique molecular fingerprints (e.g., a set of genes or metabolites) that indicate a biological response to a specific estrogen analogue. medrxiv.org Such biomarkers could be invaluable for monitoring therapeutic efficacy or for patient stratification in clinical settings.
By placing the targeted investigation of this compound analogues within the broader context of systems biology, researchers can move from a reductionist view of a single ligand-receptor interaction to a comprehensive understanding of its systemic effects, accelerating the translation of basic research into clinical applications. mdpi.com
Q & A
Q. How can researchers optimize the synthesis of 3-(2-Iodobenzoyl)estrone to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of catalysts and reaction conditions. For iodobenzoyl-containing compounds, Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) are often employed due to iodine's high leaving-group propensity . Key steps include:
- Precursor Preparation : Start with estrone derivatives (e.g., 3-hydroxyestrone) and protect reactive hydroxyl groups using acetyl or trimethylsilyl protecting agents to avoid side reactions .
- Iodination : Use iodobenzoyl chloride in anhydrous conditions with a base (e.g., triethylamine) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to isolate high-purity product (>98%) .
Challenges : Competing esterification or oxidation reactions may occur; inert atmospheres (N₂/Ar) and low temperatures (0–4°C) are recommended .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm iodobenzoyl attachment at the estrone C3 position. The iodine atom induces distinct deshielding effects in aromatic protons (δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₂₅H₂₃IO₃ expected [M+H]⁺ = 498.06) and isotopic patterns (iodine’s 127 Da signature) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. UV detection at 254 nm is optimal for aromatic iodinated compounds .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to estrogen receptors (ERs)?
Methodological Answer:
- Protein Preparation : Retrieve ERα/ERβ crystal structures (PDB IDs: 1A52, 3OLS) and remove water/ligands. Optimize hydrogen bonding networks using tools like AutoDock Tools .
- Ligand Preparation : Generate 3D conformers of this compound, assign partial charges (Gasteiger-Marsili method), and validate tautomerism via quantum mechanics (e.g., DFT/B3LYP) .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the ER ligand-binding domain. Prioritize flexible side-chain residues (e.g., Glu353, Arg394) for induced-fit analysis .
Key Metrics : Binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bond interactions with His524/Leu387 indicate high affinity. Compare results with estrone controls to evaluate iodobenzoyl’s steric/electronic effects .
Q. How should researchers address contradictory pharmacokinetic data in studies involving this compound?
Methodological Answer:
- Data Normalization : Apply log-transformation to estrone metabolite levels (e.g., 2-methoxyestrone) to stabilize variance, especially with small sample sizes (n < 30) .
- Multilevel Regression : Use hierarchical models to account for nested variables (e.g., inter-individual vs. intra-individual variability). Software like R/lme4 or Python/StatsModels can handle unbalanced designs .
- Sensitivity Analysis : Test assumptions (e.g., normality of residuals) via bootstrapping or Bayesian methods. Cross-validate findings using independent datasets (e.g., estrone sulfates from ) .
Q. What strategies mitigate metabolic instability of this compound in preclinical models?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate, phosphate) at the C17 position to delay hepatic clearance. Validate stability in simulated gastric fluid (pH 2.0) and human liver microsomes .
- CYP450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to reduce oxidative metabolism. Monitor plasma levels via LC-MS/MS at multiple timepoints .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
